

# Application Notes and Protocols: $^{40}\text{Ar}/^{39}\text{Ar}$ Step-Heating of Biotite for Geochronology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BLACK MICA (biotite)**

Cat. No.: **B1168459**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The  $^{40}\text{Ar}/^{39}\text{Ar}$  step-heating technique is a powerful geochronological tool used to determine the age of potassium-bearing minerals such as biotite.<sup>[1][2]</sup> This method is a variation of the K-Ar dating technique, where the sample is first irradiated with fast neutrons to convert a known proportion of  $^{39}\text{K}$  to  $^{39}\text{Ar}$ .<sup>[2][3]</sup> The subsequent incremental heating of the sample in a mass spectrometer allows for the progressive release of argon from different crystallographic domains. This provides a detailed age spectrum, which can reveal information about the thermal history of the rock, including cooling ages and potential geological reheating events.<sup>[2]</sup> Biotite is particularly useful for this method due to its relatively high potassium content and its common occurrence in a wide range of geological settings.<sup>[2][4]</sup>

## Principle of the Method

The  $^{40}\text{Ar}/^{39}\text{Ar}$  dating method is based on the radioactive decay of  $^{40}\text{K}$  to  $^{40}\text{Ar}$ , with a half-life of approximately 1.25 billion years.<sup>[1]</sup> Neutron irradiation of a potassium-bearing sample in a nuclear reactor induces the transformation of  $^{39}\text{K}$  to  $^{39}\text{Ar}$  via the reaction  $^{39}\text{K}(\text{n},\text{p})^{39}\text{Ar}$ .<sup>[2]</sup> The amount of  $^{39}\text{Ar}$  produced is directly proportional to the  $^{39}\text{K}$  content. Since the  $^{40}\text{K}/^{39}\text{K}$  ratio in nature is constant, measuring the  $^{40}\text{Ar}/^{39}\text{Ar}$  ratio (where  $^{40}\text{Ar}$  is the radiogenic  $^{40}\text{Ar}$ ) allows for the determination of the sample's age.<sup>[2]</sup>

The age is calculated using the following equation:

$$t = (1/\lambda) * \ln(J * ({}^{40}\text{Ar}^* / {}^{39}\text{Ar}) + 1)$$

where:

- $t$  = age
- $\lambda$  = total decay constant of  ${}^{40}\text{K}$
- $J$  = irradiation parameter, determined by co-irradiating a standard of known age[1][2]
- ${}^{40}\text{Ar}^* / {}^{39}\text{Ar}$  = ratio of radiogenic  ${}^{40}\text{Ar}$  to neutron-induced  ${}^{39}\text{Ar}$

The step-heating process involves heating the irradiated sample at incrementally increasing temperatures and analyzing the isotopic composition of the released argon at each step.[1][2] This allows for the identification of a "plateau age," where several consecutive heating steps yield statistically indistinguishable ages, often representing the crystallization or cooling age of the mineral.[2]

## Experimental Workflow

The following diagram illustrates the general workflow for  ${}^{40}\text{Ar} / {}^{39}\text{Ar}$  step-heating analysis of biotite.



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for  ${}^{40}\text{Ar} / {}^{39}\text{Ar}$  step-heating of biotite.

## Detailed Experimental Protocol

- **Crushing and Sieving:** Crush the rock sample using a jaw crusher and a disk mill. Sieve the crushed material to a specific grain size fraction (e.g., 250-500  $\mu\text{m}$ ).[5]

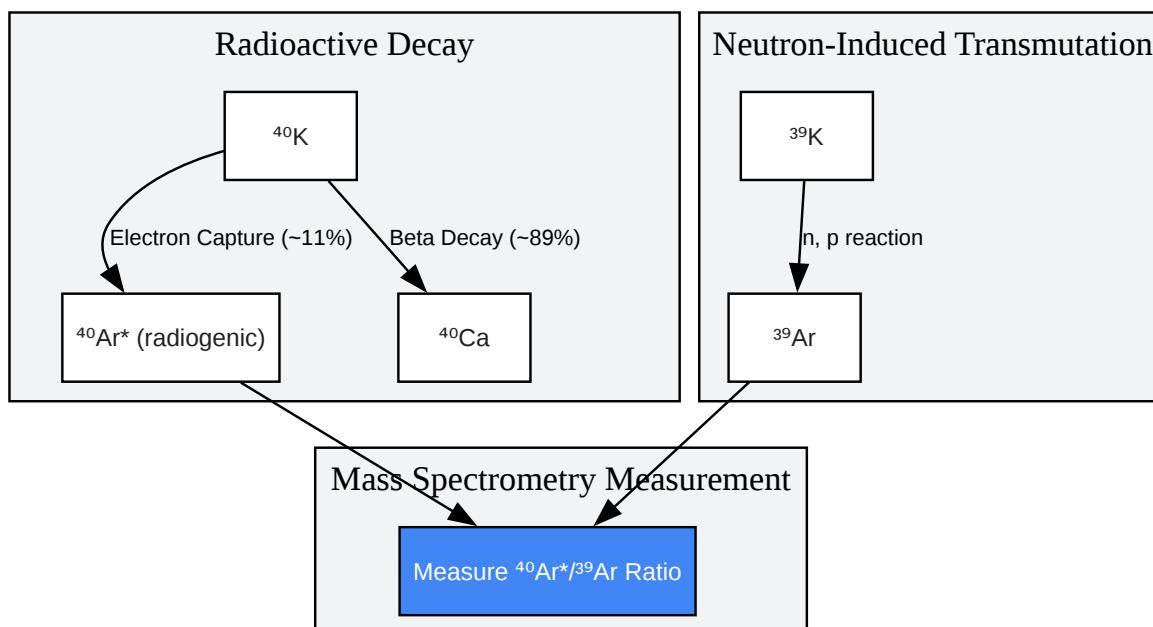
- Mineral Separation: Separate biotite grains from other minerals using a Frantz magnetic separator and heavy liquids (e.g., sodium polytungstate).
- Hand-Picking: Under a binocular microscope, hand-pick pure, unaltered biotite grains.[5] Avoid grains with visible inclusions or signs of chloritization.
- Cleaning: Clean the selected biotite grains in an ultrasonic bath with deionized water and acetone to remove any surface contamination.[6]
- Sample Encapsulation: Weigh the biotite separates and wrap them in aluminum foil packets.[5]
- Loading into Irradiation Canister: Place the sample packets in a quartz or aluminum irradiation canister, alternating with packets of a neutron fluence monitor of known age (e.g., Fish Canyon Tuff sanidine, GA1550 biotite).[5][7] Include salts such as  $K_2SO_4$  and  $CaF_2$  to monitor interference reactions.[5]
- Neutron Irradiation: Irradiate the canister in a nuclear reactor. The duration and neutron flux will depend on the age of the sample and the reactor specifications.[2][5]
- Sample Loading: After a suitable cooling period, load the irradiated biotite grains into the sample chamber of a noble gas mass spectrometer.[6]
- System Bakeout: Bake the extraction line to reduce background argon levels.
- Step-Heating: Heat the sample incrementally using a defocused laser or a resistance furnace.[6][8] A typical heating schedule might involve 10-20 steps, with temperatures ranging from 400°C to 1400°C.[8]
- Gas Purification: Purify the released gas at each step using getters to remove active gases (e.g.,  $H_2O$ ,  $CO_2$ , hydrocarbons).[3]
- Isotope Measurement: Introduce the purified argon into the mass spectrometer and measure the abundances of  $^{40}Ar$ ,  $^{39}Ar$ ,  $^{38}Ar$ ,  $^{37}Ar$ , and  $^{36}Ar$ .[3][4]

## Data Presentation

The irradiation parameters should be clearly documented for each sample set.

| Parameter               | Description                                       | Example Value                                 |
|-------------------------|---------------------------------------------------|-----------------------------------------------|
| Reactor                 | Name and location of the nuclear reactor          | Oregon State University TRIGA Reactor[6]      |
| Irradiation #           | Unique identifier for the irradiation batch       | ANU CAN 20 #31[5]                             |
| Power                   | Power output of the reactor during irradiation    | 20.02 MWh[5]                                  |
| Duration                | Total time of irradiation                         | 50 MWh[6]                                     |
| Neutron Fluence Monitor | Standard mineral used to monitor neutron flux     | Fish Canyon Tuff Sanidine (28.201 ± 0.046 Ma) |
| J-factor                | Irradiation parameter determined from the monitor | 0.005123 ± 0.000025 (1 $\sigma$ )             |

The data for each heating step should be presented in a tabular format.


| Step | Temp (°C)     | % $^{39}\text{Ar}$ Released | $^{40}\text{Ar}^*/^{39}\text{Ar}$ | K/Ca | Age (Ma) | $\pm 1\sigma$ (Ma) |
|------|---------------|-----------------------------|-----------------------------------|------|----------|--------------------|
| 1    | 650           | 2.5                         | 15.123                            | 25.6 | 245.8    | 1.2                |
| 2    | 750           | 8.1                         | 18.456                            | 28.9 | 298.5    | 0.9                |
| 3    | 825           | 15.3                        | 18.501                            | 29.1 | 299.2    | 0.8                |
| 4    | 900           | 20.2                        | 18.523                            | 29.3 | 299.6    | 0.7                |
| 5    | 975           | 25.6                        | 18.515                            | 29.2 | 299.4    | 0.7                |
| 6    | 1050          | 18.9                        | 18.498                            | 29.0 | 299.1    | 0.8                |
| 7    | 1125          | 6.5                         | 18.321                            | 28.5 | 296.3    | 1.1                |
| 8    | 1400 (fusion) | 2.9                         | 17.987                            | 27.8 | 290.9    | 1.5                |

## Data Analysis and Interpretation

- Corrections: Correct the measured isotope ratios for system blanks, mass discrimination, radioactive decay of  $^{37}\text{Ar}$  and  $^{39}\text{Ar}$ , and interfering neutron reactions with K, Ca, and Cl.[6]
- Age Calculation: Calculate an apparent age for each heating step.
- Age Spectrum Plot: Plot the apparent age of each step against the cumulative percentage of  $^{39}\text{Ar}$  released. A plateau is defined if three or more contiguous steps, comprising >50% of the total  $^{39}\text{Ar}$  released, are statistically concordant. The weighted mean age of the plateau steps is often interpreted as the geological age of the sample.
- Isochron Plot: Plot  $^{36}\text{Ar}/^{40}\text{Ar}$  versus  $^{39}\text{Ar}/^{40}\text{Ar}$ . The inverse of the x-intercept gives the  $^{40}\text{Ar}^*/^{39}\text{Ar}$  ratio, from which the age can be calculated. The y-intercept gives the initial  $^{40}\text{Ar}/^{36}\text{Ar}$  ratio, which can indicate the presence of excess argon if it is significantly different from the atmospheric value (~295.5).[9]

## Signaling Pathways and Logical Relationships

The following diagram illustrates the decay scheme and the transformations that occur during irradiation, which form the basis of the  $^{40}\text{Ar}/^{39}\text{Ar}$  method.



[Click to download full resolution via product page](#)

Figure 2. Nuclear transformations in  $^{40}\text{Ar}/^{39}\text{Ar}$  geochronology.

## Conclusion

The  $^{40}\text{Ar}/^{39}\text{Ar}$  step-heating method applied to biotite is a robust and versatile technique for determining the thermal history of geological samples. Careful sample preparation, irradiation, and analysis are crucial for obtaining high-quality data. The interpretation of the resulting age spectrum and isochron plots can provide valuable insights into a wide range of geological processes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [italianjournalofgeosciences.it](http://italianjournalofgeosciences.it) [italianjournalofgeosciences.it]
- 2.  $^{40}\text{Ar}/^{39}\text{Ar}$  step-heating [[cires1.colorado.edu](http://cires1.colorado.edu)]
- 3. [pubs.geoscienceworld.org](http://pubs.geoscienceworld.org) [pubs.geoscienceworld.org]
- 4. [pubs.usgs.gov](http://pubs.usgs.gov) [pubs.usgs.gov]
- 5. [se.copernicus.org](http://se.copernicus.org) [se.copernicus.org]
- 6. [argon.anu.edu.au](http://argon.anu.edu.au) [argon.anu.edu.au]
- 7. Calibration of GA1550 biotite standard for K/Ar and  $^{40}\text{Ar}/^{39}\text{Ar}$  dating [[openresearch-repository.anu.edu.au](http://openresearch-repository.anu.edu.au)]
- 8. [mdpi.com](http://mdpi.com) [mdpi.com]
- 9. [pubs.geoscienceworld.org](http://pubs.geoscienceworld.org) [pubs.geoscienceworld.org]
- To cite this document: BenchChem. [Application Notes and Protocols:  $^{40}\text{Ar}/^{39}\text{Ar}$  Step-Heating of Biotite for Geochronology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168459#40ar-39ar-step-heating-of-biotite-for-geochronology>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)